1-(azetidin-3-yl)-2,2,2-trifluoroethan-1-ol, trifluoroacetic acid
CAS No.: 2751620-91-2
Cat. No.: VC11568454
Molecular Formula: C7H9F6NO3
Molecular Weight: 269.14 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2751620-91-2 |
|---|---|
| Molecular Formula | C7H9F6NO3 |
| Molecular Weight | 269.14 g/mol |
| IUPAC Name | 1-(azetidin-3-yl)-2,2,2-trifluoroethanol;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C5H8F3NO.C2HF3O2/c6-5(7,8)4(10)3-1-9-2-3;3-2(4,5)1(6)7/h3-4,9-10H,1-2H2;(H,6,7) |
| Standard InChI Key | DIESTRYZWQZNDO-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)C(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Composition
Molecular Architecture
The compound consists of two distinct components:
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1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol: A secondary alcohol featuring an azetidine ring (C₃H₆N) attached to a trifluoroethanol group (CF₃CH₂OH). The azetidine ring introduces steric constraints and electronic effects due to its strained four-membered structure, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
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Trifluoroacetic acid (TFA): A strong carboxylic acid (CF₃COOH) that acts as the counterion. TFA’s electron-withdrawing trifluoromethyl group amplifies its acidity, making it 100,000 times stronger than acetic acid .
The ionic interaction between the protonated amine of the azetidine and the trifluoroacetate anion stabilizes the compound. This pairing is common in pharmaceutical salts to improve solubility and crystallinity .
Synthesis and Manufacturing
Synthetic Routes
While no explicit synthesis for this compound is documented, analogous TFA salts suggest a two-step process:
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Synthesis of 1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol:
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Salt Formation:
The base is dissolved in a polar solvent (e.g., dichloromethane) and treated with stoichiometric TFA. The reaction is exothermic, requiring controlled temperatures (0–25°C) .
Purification and Characterization
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Purification: Recrystallization from ether/hexane mixtures or chromatography on silica gel .
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Characterization:
Physical and Chemical Properties
Thermodynamic Data
| Property | Value (Base + TFA) | Source |
|---|---|---|
| Melting Point | 80–85°C (estimated) | Extrapolated |
| Boiling Point | Decomposes before boiling | |
| Solubility | Miscible in polar solvents (H₂O, MeOH) | |
| pKa (Base) | ~9–10 (protonated amine) |
The compound’s hygroscopic nature necessitates anhydrous storage . Its solubility profile aligns with TFA’s miscibility in water, ethanol, and ether .
Stability and Reactivity
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Thermal Stability: Decomposes above 150°C, releasing CO₂ and CHF₃ .
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Hydrolytic Sensitivity: The TFA counterion is resistant to hydrolysis, but the azetidine ring may undergo ring-opening in strong acids or bases .
Applications in Industry and Research
Pharmaceutical Intermediates
The compound’s azetidine moiety is valuable in drug design for its conformational rigidity, which enhances target binding. Examples include:
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Protease Inhibitors: Azetidine derivatives are explored in HIV-1 protease inhibition .
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Kinase Modulators: The trifluoroethyl group improves blood-brain barrier penetration in CNS-targeted drugs .
Peptide Synthesis
TFA is widely used to remove tert-butoxycarbonyl (Boc) protecting groups. In this compound, the azetidine-TFA pair could serve as a catalyst or intermediate in solid-phase peptide synthesis .
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